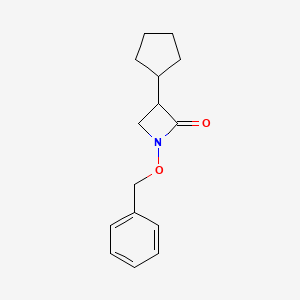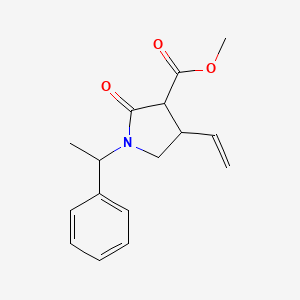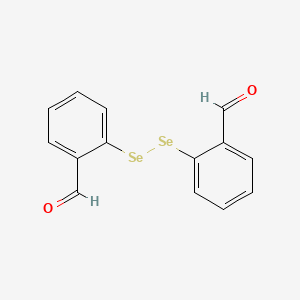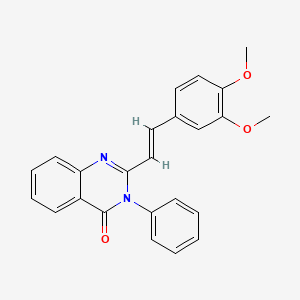
3-Cyclopentyl-1-phenylmethoxyazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of a benzyloxy group attached to the nitrogen atom and a cyclopentyl group attached to the third carbon of the azetidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of ®-3-benzyloxy pyrrolidine hydrochloride.
Nucleophilic Substitution: This intermediate undergoes an SN2 nucleophilic substitution reaction to introduce the cyclopentyl group.
Cyclization: The resulting product is then cyclized to form the azetidinone ring.
The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production methods for (3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
(3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of (3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors that are critical for the survival and proliferation of certain cells. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or it may interfere with signaling pathways in cancer cells, resulting in anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-2-Amino-3-(benzyloxy)butanoic acid: This compound has a similar benzyloxy group but differs in its overall structure and functional groups.
rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol: This compound also contains a benzyloxy group but has a cyclobutanol structure instead of an azetidinone ring.
Uniqueness
(3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one is unique due to its specific combination of a benzyloxy group and a cyclopentyl group attached to an azetidinone ring
Propiedades
Fórmula molecular |
C15H19NO2 |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
3-cyclopentyl-1-phenylmethoxyazetidin-2-one |
InChI |
InChI=1S/C15H19NO2/c17-15-14(13-8-4-5-9-13)10-16(15)18-11-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2 |
Clave InChI |
HCMCBWKYKRJALQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2CN(C2=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(2-(3,4-Dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14794584.png)
![N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]acetamide](/img/structure/B14794591.png)
![6-(tert-Butyl) 7-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B14794599.png)

![{2-[(3-Methylphenyl)methyl]phenyl}(naphthalen-1-YL)methanone](/img/structure/B14794606.png)
![Tert-butyl 3-[(2-amino-3-methylbutanoyl)-ethylamino]pyrrolidine-1-carboxylate](/img/structure/B14794620.png)
![2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one](/img/structure/B14794628.png)
![(2S)-1-[(1S)-1-(Dimethylamino)ethyl]-1',2-bis(diphenylphosphino)ferrocene](/img/structure/B14794630.png)


![(4AR,10BR)-8-Chloro-4-methyl-1H,2H,3H,4H,4AH,5H,6H,10BH-benzo[F]quinolin-3-one](/img/structure/B14794671.png)
